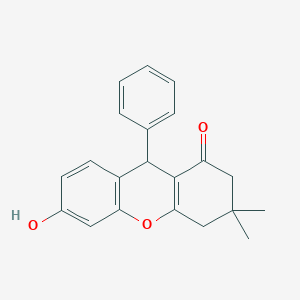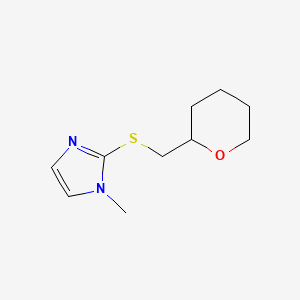
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound A' and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of inflammatory mediators, which in turn reduces inflammation.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. In addition, it has been shown to reduce oxidative stress and improve antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is its potent anti-inflammatory properties. This makes it an ideal compound for studying the mechanisms of inflammation and developing new therapies for inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide. One of the significant areas of research is the development of new therapies for inflammatory diseases. This compound has shown promising results in animal models, and further studies are needed to determine its efficacy in humans. Another area of research is the study of the compound's effects on other physiological processes, such as its potential as an anti-cancer agent or its ability to improve cognitive function.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory properties make it an ideal compound for studying the mechanisms of inflammation and developing new therapies for inflammatory diseases. Further studies are needed to determine its efficacy in humans and explore its potential in other areas of research.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide can be achieved using various methods. One of the commonly used methods involves the reaction of 4-chloro-2-methylphenol with 2-bromo-3-methylbutanenitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has been extensively studied for its potential therapeutic applications. One of the significant applications of this compound is its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-10(2)16(5,9-18)19-15(20)12(4)21-14-7-6-13(17)8-11(14)3/h6-8,10,12H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZCDFCXCZGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)

![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)